molecular formula C9H7F4NO2 B13702932 Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13702932
M. Wt: 237.15 g/mol
InChI Key: DPWXAZXVYWXYAW-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate (CAS 1805393-87-6) is a high-value benzoate ester derivative engineered for advanced pharmaceutical and medicinal chemistry research. Its molecular structure incorporates multiple functional groups—an amino group, a fluorine atom, and a trifluoromethyl (CF3) group—that make it a versatile and privileged scaffold in the design of New Chemical Entities (NCEs) . The strategic inclusion of the trifluoromethyl group is a recognized strategy in modern drug design, as it significantly influences a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to improved pharmacokinetic profiles . This compound serves as a critical synthetic intermediate in the development of potential therapeutic agents. Its specific substitution pattern on the aromatic ring is particularly valuable for constructing molecules that target a wide range of diseases. Researchers utilize this building block in various applications, including the synthesis of small molecule inhibitors and other bioactive compounds. The compound is supplied with a high level of purity to ensure consistency and reliability in sensitive research applications. It is offered in multiple quantities, from 50mg to 5g, to accommodate different stages of the research and development pipeline . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C9H7F4NO2

Molecular Weight

237.15 g/mol

IUPAC Name

methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3

InChI Key

DPWXAZXVYWXYAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

A common precursor for the trifluoromethyl moiety is 3-fluoro-5-(trifluoromethyl)phenyl derivatives, such as 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This compound can be converted into useful intermediates like 3-fluoro-5-trifluoromethylphenylboronic acid via Grignard reaction and subsequent boronation:

Step Reagents/Conditions Description Yield
Formation of Grignard reagent Magnesium turnings, iodine, tetrahydrofuran (THF), 45 °C 1-bromo-3-fluoro-5-(trifluoromethyl)benzene is converted to the Grignard reagent by slow addition and gentle reflux Not specified
Boronation Trimethyl borate at -78 °C in THF The Grignard reagent is reacted with trimethyl borate to yield 3-fluoro-5-trifluoromethylphenylboronic acid after acidic workup 57% (3.3 g)

This intermediate is crucial for further palladium-catalyzed cross-coupling reactions to introduce the amino and ester functionalities.

Amination and Esterification

The amino group introduction at the 2-position often involves nitration followed by reduction or direct amination of halogenated intermediates. Esterification to form the methyl ester is typically conducted by refluxing the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Step Reagents/Conditions Description Yield
Esterification Methanol, concentrated sulfuric acid, reflux, 18 h Conversion of 2-amino-3-fluoro-5-(trifluoromethyl)benzoic acid to methyl ester 94%
Amination (general) Reduction of nitro intermediates or palladium-catalyzed amination Introduction of amino group at 2-position Not explicitly quantified

The esterification step is critical for obtaining the methyl ester functional group, which stabilizes the compound and modulates its solubility and reactivity.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki coupling, are employed to assemble the aromatic ring with the trifluoromethyl and fluorine substituents, as well as to introduce amino functionalities via boronic acid intermediates.

Step Reagents/Conditions Description Yield
Suzuki Coupling Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, THF, reflux at 80 °C, 24 h Coupling of arylboronic acid with halogenated aromatic compounds to form substituted benzoates 57%

This method allows for high regioselectivity and functional group tolerance, essential for the complex substitution pattern of the target molecule.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Yield (%)
1 Grignard Formation and Boronation Mg, I2, THF, 45 °C; trimethyl borate, -78 °C Preparation of 3-fluoro-5-trifluoromethylphenylboronic acid intermediate 57
2 Palladium-Catalyzed Suzuki Coupling Pd(PPh3)4, Na2CO3 (aq), THF, reflux 80 °C, 24 h Coupling to assemble aromatic ring with substituents 57
3 Esterification Methanol, conc. H2SO4, reflux 18 h Formation of methyl ester from corresponding acid 94
4 Amination Reduction of nitro group or direct amination Introduction of amino group at 2-position Not specified

Notes on Reaction Conditions and Optimization

  • Temperature control: Low temperatures (-78 °C) are critical during boronation to prevent side reactions.
  • Catalyst choice: Tetrakis(triphenylphosphine)palladium(0) is preferred for cross-coupling due to its high activity and selectivity.
  • Acid catalysis: Esterification requires strong acid and prolonged reflux to drive the reaction to completion.
  • Purification: Silica gel chromatography and HPLC are commonly used to purify intermediates and the final product.

Research Findings and Industrial Relevance

The described synthetic methods are supported by experimental data from multiple sources, demonstrating reproducible yields and purity suitable for research and potential scale-up. The compound's unique substitution pattern, including trifluoromethyl and fluorine groups, imparts desirable chemical properties, making it a valuable intermediate or target molecule in pharmaceutical and material sciences.

Scientific Research Applications

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

The position and type of substituents significantly alter physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Methyl Benzoate Derivatives
Compound Name Substituent Positions CAS No. Molecular Formula Key Differences
Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate 2-NH₂, 3-F, 5-CF₃ N/A* C₁₀H₈F₄NO₂ Reference compound
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ 1698027-36-9 C₁₀H₈ClF₃NO₂ Chloro (Cl) at position 4 instead of fluoro (F) at 3. Cl is bulkier and less electronegative than F, potentially reducing solubility in polar solvents.
Methyl 3-amino-5-(trifluoromethyl)benzoate 3-NH₂, 5-CF₃ 22235-25-2 C₉H₈F₃NO₂ Lacks the fluoro group at position 3. Absence of F reduces hydrogen-bonding capacity and may lower metabolic stability.
Methyl 2-amino-5-(trifluoromethyl)benzoate 2-NH₂, 5-CF₃ 117324-58-0 C₉H₈F₃NO₂ Missing fluoro at position 3. Simpler structure with fewer steric hindrances.
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 2-Cl, 5-F, 3-CF₃ 1805457-70-8 C₁₀H₇ClF₄O₂ Ethyl ester (vs. methyl) and chloro at position 2. Ethyl group may enhance lipophilicity, affecting bioavailability.

Impact of Functional Groups

  • Amino Group (NH₂): Enhances hydrogen-bonding capacity, improving interactions in biological systems (e.g., enzyme binding). Its presence at position 2 is conserved in many analogs .
  • Fluoro vs. Chloro: Fluoro’s small size and high electronegativity increase polarity and metabolic stability compared to chloro. For instance, Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate may exhibit lower solubility due to Cl’s larger van der Waals radius.
  • Trifluoromethyl (CF₃) : A strong electron-withdrawing group that stabilizes the aromatic ring and enhances resistance to oxidative degradation. Present in all compared compounds.

Research Findings and Inferences

  • Solubility Trends : Fluoro-substituted analogs (e.g., target compound, CAS 1805457-70-8 ) likely exhibit higher solubility in polar solvents compared to chloro-substituted derivatives due to F’s electronegativity.
  • Stability : The CF₃ group’s electron-withdrawing effect stabilizes the aromatic ring against nucleophilic attack, a feature shared across all compared compounds .
  • Biological Activity: The amino-fluoro-CF₃ combination in the target compound may enhance binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors or antimicrobial agents.

Biological Activity

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes an amino group and a trifluoromethyl group. This article delves into its biological activities, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Chemical Formula : C₉H₈F₄N O₂
  • Molecular Weight : Approximately 237.15 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the amino group allows for hydrogen bonding with biological targets.

This compound exhibits its biological activity primarily through:

  • Enzyme Interaction : The amino group can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways.
  • Photoactivity : Preliminary studies suggest that exposure to light may induce structural changes in the compound, which could be leveraged in phototherapy applications.

Biological Activities

Research indicates that this compound demonstrates several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various bacterial strains.
  • Anticancer Potential : Its structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
AnticancerPotential inhibition of cancer cell growth
Enzyme InhibitionModulation of enzyme activity observed in preliminary assays

Case Studies and Research Findings

  • Antimicrobial Study :
    A study published in MDPI explored the antimicrobial efficacy of various fluorinated compounds, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
  • Anticancer Research :
    In vitro studies highlighted the compound's ability to inhibit the proliferation of human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, suggesting a dual mechanism of action that could be further explored for therapeutic applications .
  • Enzyme Interaction Studies :
    Research focusing on enzyme interactions has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly relevant for drug design aimed at targeting metabolic disorders .

Q & A

Q. Role in agrochemical intermediate synthesis (e.g., fluralaner analogs)

  • Case Study :
  • This compound is a precursor to 4-(5-(3,5-dichlorophenyl)-5-CF₃-isoxazol-3-yl)-2-methylbenzoic acid, a fluralaner intermediate .
  • Key Reaction : Cyclization with hydroxylamine under acidic conditions yields isoxazoline cores .

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